Ecklonialactone E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ecklonialactone E is a natural product found in Egregia menziesii with data available.

Aplicaciones Científicas De Investigación

Biological Activities

Ecklonialactone E exhibits a range of biological activities that have been documented in various studies:

- Antiviral Properties : Research has indicated that phlorotannins from Ecklonia cava, including ecklonialactones, possess antiviral activity. A study demonstrated that certain fractions of E. cava showed strong antiviral effects against H1N1 and H9N2 influenza viruses, with specific compounds exhibiting EC50 values indicating their potency against viral replication .

- Antioxidant Activity : The antioxidant properties of ecklonialactones have been highlighted in several studies. These compounds help mitigate oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage and inflammation .

- Anti-inflammatory Effects : this compound may also play a role in modulating inflammatory responses. Some studies suggest that these compounds can inhibit pathways associated with inflammation, thereby potentially serving as therapeutic agents in inflammatory diseases .

Therapeutic Potential

The diverse biological activities of this compound suggest various therapeutic applications:

- Antiviral Drug Development : Given its antiviral properties, this compound could be explored as a candidate for antiviral drug development, particularly against influenza viruses and potentially other viral pathogens .

- Antioxidant Supplements : Due to its antioxidant capabilities, this compound may be formulated into dietary supplements aimed at enhancing health by reducing oxidative stress and inflammation.

- Research in Cancer Therapy : The anti-inflammatory and antioxidant properties may also position this compound as a supportive agent in cancer therapy, where inflammation plays a significant role in tumor progression .

Case Studies

Several case studies have highlighted the applications and effects of ecklonialactones:

Análisis De Reacciones Químicas

Claisen Rearrangement

-

Gosteli-Type Allyl Vinyl Ether Rearrangement : A catalytic asymmetric Claisen rearrangement constructs α-keto ester fragments, critical for stereochemical control .

-

Conditions : Chiral palladium catalysts, 60°C, yields >75% .

Ring-Closing Metathesis (RCM)

-

Macrocycle Formation : Grubbs’ catalyst (2nd generation) facilitates RCM of diene precursors to form the 14-membered ring .

-

Yield : 68% for Ecklonialactone B (structurally analogous) .

Epoxide Reactivity

The C12–C13 epoxide in Ecklonialactone E participates in nucleophilic ring-opening reactions:

-

Acid-Catalyzed Hydrolysis : Forms vicinal diol derivatives under aqueous acidic conditions .

-

Regioselectivity : Attack occurs at the less hindered C13 position .

| Reaction | Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| Epoxide Hydrolysis | H₂SO₄ (0.1 M), 25°C | 12,13-Diol derivative | Retention of 11S,12R,13S configuration |

Ester Hydrolysis and Functionalization

The lactone ring undergoes hydrolysis and derivatization:

-

Base-Catalyzed Hydrolysis : NaOH (1 M) cleaves the lactone to a linear hydroxy acid.

-

Re-esterification : Mitsunobu conditions (DIAD, PPh₃) regenerate macrocyclic esters with modified stereochemistry.

| Reaction | Reagents | Outcome |

|---|---|---|

| Lactone Hydrolysis | NaOH (1 M), 70°C | Linear hydroxy acid |

| Re-esterification | DIAD, PPh₃, ROH | Epimerized lactone derivatives |

Stereochemical Transformations

The compound’s eight stereocenters enable diverse diastereomer synthesis:

-

Epimerization : Under basic conditions, C16 epimerizes to form 16-epi-Ecklonialactone E .

-

Synthetic Analogs : ent-Ecklonialactone E and 12,13-diepi derivatives are accessible via chiral auxiliaries .

| Derivative | Method | Key Reagents | Yield |

|---|---|---|---|

| ent-Ecklonialactone E | Chiral Pool Synthesis | (R)-Glycidol, TBS protection | 52% |

| 12,13-diepi | Mitsunobu Reaction | DIAD, PPh₃, inversion at C12 | 48% |

Oxidation and Reduction

-

Diene Oxidation : Ozonolysis cleaves the conjugated diene to diketone intermediates.

-

Ketone Reduction : NaBH₄ selectively reduces α,β-unsaturated ketones to allylic alcohols.

| Reaction | Reagents | Product |

|---|---|---|

| Ozonolysis | O₃, then Zn/H₂O | Diketone fragment |

| Ketone Reduction | NaBH₄, MeOH | Allylic alcohol |

Propiedades

Número CAS |

149633-56-7 |

|---|---|

Fórmula molecular |

C20H28O3 |

Peso molecular |

316.4 g/mol |

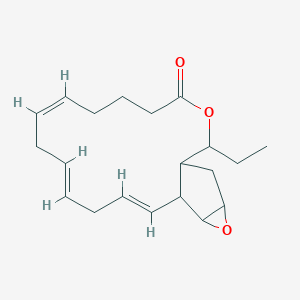

Nombre IUPAC |

(8Z,11E,14E)-2-ethyl-3,18-dioxatricyclo[14.4.0.017,19]icosa-8,11,14-trien-4-one |

InChI |

InChI=1S/C20H28O3/c1-2-17-16-14-18-20(23-18)15(16)12-10-8-6-4-3-5-7-9-11-13-19(21)22-17/h4-7,10,12,15-18,20H,2-3,8-9,11,13-14H2,1H3/b6-4+,7-5-,12-10+ |

Clave InChI |

LWCPMCAZCAZIDQ-JMSCLRKOSA-N |

SMILES |

CCC1C2CC3C(C2C=CCC=CCC=CCCCC(=O)O1)O3 |

SMILES isomérico |

CCC1C2CC3C(C2/C=C/C/C=C/C/C=C\CCCC(=O)O1)O3 |

SMILES canónico |

CCC1C2CC3C(C2C=CCC=CCC=CCCCC(=O)O1)O3 |

Sinónimos |

ecklonialactone E |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.